(2S,6R)-6-propan-2-ylpiperidine-2-carboxylic Acid
Description
MB07133 is a novel prodrug of cytarabine monophosphate designed to target liver tumors. Cytarabine, also known as arabinosylcytosine, is an anti-cancer drug used primarily to treat leukemia. its effectiveness against primary liver cancer is limited due to the slow conversion to its active form, cytarabine triphosphate, in the liver. MB07133 addresses this limitation by using HepDirect technology to deliver the active form directly to the liver .
Properties
CAS No. |
158221-69-3 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
(2S,6R)-6-propan-2-ylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C9H17NO2/c1-6(2)7-4-3-5-8(10-7)9(11)12/h6-8,10H,3-5H2,1-2H3,(H,11,12)/t7-,8+/m1/s1 |
InChI Key |
WOQRXEWLPJYRPZ-SFYZADRCSA-N |
SMILES |
CC(C)C1CCCC(N1)C(=O)O |
Isomeric SMILES |
CC(C)[C@H]1CCC[C@H](N1)C(=O)O |
Canonical SMILES |
CC(C)C1CCCC(N1)C(=O)O |
Synonyms |
2-Piperidinecarboxylicacid,6-(1-methylethyl)-,(2S-cis)-(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
MB07133 is synthesized through a series of chemical reactions starting from cytarabine. The key step involves the formation of a prodrug that can be selectively activated in the liver. The synthetic route typically includes:
Protection of hydroxyl groups: on cytarabine to prevent unwanted reactions.
Formation of a phosphoramidate linkage: to create the prodrug.
Deprotection: to yield the final product.
Industrial Production Methods
The industrial production of MB07133 involves large-scale synthesis using the same principles as the laboratory preparation but optimized for efficiency and yield. This includes:
Batch processing: for the initial synthesis steps.
Continuous flow reactors: for the formation of the prodrug.
Purification: using chromatography and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
MB07133 undergoes several key reactions:
Hydrolysis: The prodrug is hydrolyzed in the liver to release cytarabine monophosphate.
Phosphorylation: Cytarabine monophosphate is further phosphorylated to cytarabine triphosphate, the active form.
Common Reagents and Conditions
Hydrolysis: Catalyzed by liver enzymes under physiological conditions.
Phosphorylation: Involves kinases present in liver cells.
Major Products
Cytarabine monophosphate: The initial product of hydrolysis.
Cytarabine triphosphate: The final active product that exerts anti-cancer effects.
Scientific Research Applications
MB07133 has several applications in scientific research:
Cancer Treatment: Primarily investigated for the treatment of hepatocellular carcinoma, a type of liver cancer.
Drug Delivery Studies: Used as a model compound to study targeted drug delivery to the liver.
Pharmacokinetics: Research on the absorption, distribution, metabolism, and excretion of prodrugs.
Mechanism of Action
MB07133 exerts its effects through a targeted delivery mechanism:
Liver Targeting: The prodrug is designed to be activated specifically in the liver.
Hydrolysis: Once in the liver, MB07133 is hydrolyzed to cytarabine monophosphate.
Phosphorylation: Cytarabine monophosphate is converted to cytarabine triphosphate, which inhibits DNA synthesis and induces apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Cytarabine: The parent compound, used in leukemia treatment but less effective in liver cancer.
Fludarabine monophosphate: Another nucleoside analog used in cancer treatment.
Uniqueness of MB07133
MB07133 is unique due to its targeted delivery system, which allows for higher concentrations of the active drug in the liver while minimizing systemic toxicity. This targeted approach enhances its effectiveness against liver tumors compared to other nucleoside analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
